molecular formula C17H14F6N2O4S B2776450 4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 400078-70-8

4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

Cat. No.: B2776450
CAS No.: 400078-70-8
M. Wt: 456.36
InChI Key: CPFPZATZRFZJPA-UHFFFAOYSA-N
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Description

4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a complex organic compound characterized by the presence of trifluoromethyl groups, an anilino group, and a sulfamate moiety. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)aniline with a carbonyl-containing reagent to form an intermediate, which is then reacted with phenyl-N,N-dimethylsulfamate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is unique due to its combination of trifluoromethyl groups, anilino group, and sulfamate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-10(4-6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFPZATZRFZJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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